molecular formula C10H12ClFN2 B13526642 1-(2-Chloro-5-fluorophenyl)piperazine

1-(2-Chloro-5-fluorophenyl)piperazine

Cat. No.: B13526642
M. Wt: 214.67 g/mol
InChI Key: SFUOAFXJHFINLN-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-fluorophenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a chloro and a fluoro substituent on the phenyl ring attached to the piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloro-5-fluorophenyl)piperazine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and leads to the formation of protected piperazines . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-5-fluorophenyl)piperazine undergoes various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The piperazine ring can undergo oxidation and reduction under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the phenyl ring, while oxidation and reduction can modify the piperazine ring.

Scientific Research Applications

1-(2-Chloro-5-fluorophenyl)piperazine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, including receptors and enzymes.

    Industrial Applications: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-fluorophenyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to changes in their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(2-Chloro-5-fluorophenyl)piperazine can be compared with other piperazine derivatives, such as:

  • 1-(4-Bromophenyl)piperazine
  • 1-(3-Chloro-4-fluorophenyl)piperazine
  • 1-(4-Fluorophenyl)piperazine

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities.

Properties

Molecular Formula

C10H12ClFN2

Molecular Weight

214.67 g/mol

IUPAC Name

1-(2-chloro-5-fluorophenyl)piperazine

InChI

InChI=1S/C10H12ClFN2/c11-9-2-1-8(12)7-10(9)14-5-3-13-4-6-14/h1-2,7,13H,3-6H2

InChI Key

SFUOAFXJHFINLN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C=CC(=C2)F)Cl

Origin of Product

United States

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